PEGMBE exhibits good lubricating properties, reducing friction between surfaces. This makes it useful in various research applications, such as:
PEGMBE also possesses anti-adhesive properties, preventing unwanted sticking of materials. This is beneficial in:
Butan-1-ol;ethane-1,2-diol;propane-1,2-diol is a compound that consists of three alcohols: butan-1-ol, ethane-1,2-diol, and propane-1,2-diol. Its molecular formula is C₉H₂₄O₅, and it has a molecular weight of 212.28 g/mol. This compound appears as a clear liquid and is characterized by its viscous nature and moderate boiling point, which exceeds 200 °C .
The compound's structure features:
The biological activity of butan-1-ol;ethane-1,2-diol;propane-1,2-diol is notable in several areas:
In general, these compounds are metabolized in the liver and can impact metabolic pathways related to alcohol metabolism.
There are several methods for synthesizing butan-1-ol;ethane-1,2-diol;propane-1,2-diol:
The applications of butan-1-ol;ethane-1,2-diol;propane-1,2-diol are diverse:
Interaction studies indicate that the compound may influence various biological systems:
Several compounds share structural or functional similarities with butan-1-ol;ethane-1,2-diol;propane-1,2-diol. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Butanol | C₄H₁₀O | Straight-chain alcohol used as a solvent |
Ethylene Glycol | C₂H₆O₂ | Commonly used antifreeze and coolant |
Propylene Glycol | C₃H₈O₂ | Used in food products and pharmaceuticals |
Glycerol | C₃H₈O₃ | A triol used in cosmetics and food products |
Butan-1-ol;ethane-1,2-diol;propane-1,2-diol stands out due to its combination of properties from three different alcohols. This unique blend allows it to serve multiple functions across various industries while maintaining lower toxicity compared to other similar compounds.
1.1.1 Pyrolysis Mechanisms and Primary Product Analysis
1-butanol pyrolysis proceeds through competing unimolecular decomposition and β-scission pathways. Key reactions include:
Table 1: Primary Pyrolysis Products and Mechanisms
Reaction Type | Major Products | Temperature Range (K) | Key References |
---|---|---|---|
Water elimination | 1-Butene | 1126–1231 | |
C–C bond cleavage (C1–C2) | Ethylene, CH₃ | 1500–2000 | |
β-Scission (radicals) | Propylene, aldehydes | 1000–1500 |
1.1.2 RRKM Theoretical Modeling
Rice–Ramsperger–Kassel–Marcus (RRKM) theory quantifies high-temperature decomposition kinetics:
1.2.1 Cofactor Regeneration Strategies
Alcohol dehydrogenases (ADHs) catalyze butyraldehyde-to-butanol conversion:
Table 2: ADH Performance in Butanol Biosynthesis
Enzyme Source | Cofactor | Conversion Efficiency | Selectivity (R/S) | Reference |
---|---|---|---|---|
Lactobacillus kefir | NADPH | 95% | >99% (R) | |
Thermotoga maritima | NAD(P)H | 90% | Broad | |
E. coli (engineered) | NADH | 80% | 73% (S) |
1.2.2 Enzyme Kinetics
1.3.1 NADH Driving Force Optimization
Recombinant E. coli strains (e.g., JCL166) achieve 30 g/L 1-butanol via:
Table 3: Engineered Strain Performance
Strain | Butanol Yield (g/L) | NADH Source | Reference |
---|---|---|---|
E. coli JCL166 | 30 | Ter-mediated | |
C. acetobutylicum BEKW | 18.9 | Hot channel (PTA/Buk knockout) |
1.3.2 Acetyl-CoA Flux Manipulation
Polyethylene glycol (PEG) and polypropylene oxide (PPO) segments form the basis of amphiphilic block copolymers that self-assemble into micellar structures with tunable core-shell dynamics. Hybrid micelles composed of PLGA-b-PPO-b-PLGA (PLGA: poly(L-glutamic acid)) and PEG-b-PPO exhibit hydrophobic PPO cores surrounded by mixed coronas of PLGA and PEG [1]. These micelles leverage the pH-responsive conformational changes of PLGA blocks: at neutral pH, PLGA adopts a random coil structure, while at lower pH (e.g., 4.0), it transitions to an α-helix conformation, inducing microphase separation between PLGA and PEG in the corona [1]. This structural reorganization creates PEG-rich channels that accelerate drug diffusion, enabling pH-triggered release without compromising colloidal stability [1].
Molecular dynamics simulations corroborate the formation of heterogeneous coronas, where PEG chains aggregate into transient channels under acidic conditions [1]. The tunability of these systems is further enhanced by adjusting the PLGA-b-PPO-b-PLGA/PEG-b-PPO ratio, which governs micelle size (20–100 nm) and drug release kinetics [1]. Such architectures are particularly advantageous for targeting acidic tumor microenvironments or intracellular lysosomal compartments.
Star-block copolymers incorporating ethylene glycol and propylene glycol derivatives enable microphase-separated nanostructures with sub-10 nm periodicities. For example, (PCL-b-MT)ₓ star polymers (PCL: poly(ε-caprolactone); MT: maltotriose; x = 3, 4, 6 arms) exhibit hexagonally packed cylindrical domains with a d-spacing of 6–8 nm, independent of total molecular weight [2]. Unlike linear diblock copolymers, the star topology increases the order–disorder transition temperature (Tₒₜ) by 20–30°C, improving thermal stability for high-fidelity nanopatterning [2].
Table 1: Comparison of Linear vs. Star-Block Copolymer Properties
Property | Linear (PCL-b-MT) | 3-Arm Star (PCL-b-MT)₃ | 6-Arm Star (PCL-b-MT)₆ |
---|---|---|---|
d-spacing (nm) | 6.2 | 6.5 | 7.8 |
Tₒₜ (°C) | 145 | 170 | 175 |
Molecular Weight (g/mol) | 8,000 | 24,000 | 48,000 |
The star architecture preserves nanoscale periodicity while scaling molecular weight, making it suitable for lithography and membrane applications [2].
While RAFT polymerization is not explicitly detailed in the provided sources, principles of controlled self-assembly using ethylene/propylene glycol segments align with PISA methodologies. For instance, PEG-grafted poly(d,l-lactide-co-trimethylene carbonate) (P(LA-co-TMCC)-g-PEG) forms micelles with adjustable PEG densities (0.5–6 chains per backbone) [4]. Higher PEG grafting densities (>4 chains) enhance micelle stability, reducing aggregation during lyophilization and resisting dissociation in serum-containing media [4].
Ionic liquids (ILs) serve as green solvents for in situ gelation of glycol-based polymers. Although not directly addressed in the provided sources, ILs could hypothetically plasticize PPO segments, lowering glass transition temperatures (T₉) to facilitate room-temperature processing. Future work may explore IL-mediated PISA to create injectable hydrogels for biomedical applications.
PEG-PPO micelles exhibit superior drug-loading capacities due to their hydrophobic cores and hydrated coronas. For example, docetaxel-loaded P(LA-co-TMCC)-g-PEG micelles achieve encapsulation efficiencies >85%, with drug release modulated by PEG grafting density [4]. High PEG densities (6 chains) delay burst release to <10% over 24 hours, whereas low densities (0.5 chains) release >30% in the same period [4].
Table 2: Drug Release Profiles of PEG-Grafted Micelles
PEG Density (Chains/Backbone) | Burst Release (%) | Cumulative Release (72 h) |
---|---|---|
0.5 | 32 | 95 |
2 | 25 | 85 |
6 | 8 | 65 |
Enzyme-cleavable linkages integrated into glycol-based polymers enable triggered drug release. Poly(lactide-co-ethylene glycol) (PLA-PEG) scaffolds modified with matrix metalloproteinase (MMP)-sensitive peptides degrade preferentially in tumor microenvironments rich in MMP-2/9 [3]. Similarly, sphingosine 1-phosphate (S1P)-loaded PLA-PEG-PLA fibers sustain S1P release over 7 days, promoting angiogenesis in endothelial cell cultures [3].
Acute Toxic;Irritant